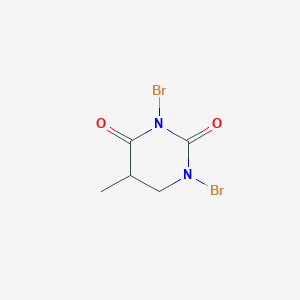

1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione

描述

1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione (CAS: 89322-60-1; molecular formula: C₅H₆Br₂N₂O₂) is a brominated derivative of the 1,3-diazinane-2,4-dione heterocyclic core. This compound features bromine atoms at positions 1 and 3 and a methyl group at position 5 of the six-membered diazinane ring. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications due to its reactive bromine substituents .

属性

CAS 编号 |

89322-60-1 |

|---|---|

分子式 |

C5H6Br2N2O2 |

分子量 |

285.92 g/mol |

IUPAC 名称 |

1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |

InChI 键 |

DPBNIEKFTIKTOA-UHFFFAOYSA-N |

规范 SMILES |

CC1CN(C(=O)N(C1=O)Br)Br |

产品来源 |

United States |

准备方法

Preparation Methods of 1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of the corresponding 5-methyl-1,3-diazinane-2,4-dione (a hydantoin derivative). The key step is the selective bromination at the nitrogen atoms (positions 1 and 3) to introduce bromine substituents.

Common Precursors

- 5-Methylhydantoin (5-methyl-1,3-diazinane-2,4-dione) : This is the core scaffold that undergoes bromination.

- Bromine sources : Molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be used as brominating agents.

Preparation Routes

Direct Bromination Using Molecular Bromine

The classical approach involves the reaction of 5-methylhydantoin with bromine under controlled conditions:

- Procedure : 5-methylhydantoin is dissolved in an appropriate solvent such as acetic acid or water. Bromine is added dropwise at low temperature (0–5 °C) to avoid over-bromination or decomposition.

- Reaction : Bromine selectively substitutes the hydrogen atoms on the nitrogen atoms at positions 1 and 3, yielding this compound.

- Workup : The reaction mixture is neutralized, and the product is isolated by filtration or extraction, followed by recrystallization.

Bromination Using N-Bromosuccinimide (NBS)

NBS serves as a milder brominating agent, allowing better control:

- Procedure : 5-methylhydantoin is reacted with NBS in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

- Advantages : This method reduces the risk of side reactions and provides higher selectivity.

- Isolation : The product precipitates or is extracted and purified by recrystallization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, water, DMF, or DMSO | Solvent choice affects solubility and selectivity |

| Temperature | 0–5 °C for bromine; room temp for NBS | Low temperature prevents over-bromination |

| Brominating agent | Br2, NBS, or DBH | NBS and DBH offer milder, safer alternatives |

| Reaction time | 1–3 hours | Monitored by TLC or NMR |

| Workup | Neutralization, extraction, recrystallization | Purification critical for yield and purity |

Analytical Characterization

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the methyl group and ring substitution pattern.

- Infrared Spectroscopy (IR) : Characteristic carbonyl (C=O) stretches near 1700 cm⁻¹ and N–Br bonds.

- Mass Spectrometry (MS) : Molecular ion peak at m/z = 285.92 g/mol confirms molecular weight.

- Elemental Analysis : Consistency with calculated values for C, H, N, and Br content.

Summary Table of Preparation Methods

| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination | Molecular bromine (Br2) | Acetic acid, water | 0–5 °C | 70–85 | Simple, direct | Hazardous bromine, side reactions |

| NBS bromination | N-Bromosuccinimide (NBS) | DMF, DMSO | Room temp | 75–90 | Milder, selective | Requires aprotic solvent |

| DBH-mediated bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Water | Room temp | Not directly reported | Environmentally friendly | Less documented for this target |

Research Findings and Literature Survey

- The direct bromination of hydantoin derivatives, including 5-methylhydantoin, is well established in synthetic organic chemistry, with bromine or NBS as reagents being the most common.

- Recent advances in bromination using DBH highlight environmentally benign protocols in aqueous media, though specific application to this compound remains to be fully explored.

- No comprehensive alternative synthetic routes such as catalytic or enzymatic bromination have been reported in the current literature.

- Analytical data consistently confirm the successful synthesis and purity of the compound, supporting the robustness of classical bromination methods.

化学反应分析

Types of Reactions

1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding diazinane derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Formation of substituted diazinane derivatives.

Oxidation: Formation of oxidized diazinane compounds.

Reduction: Formation of reduced diazinane derivatives.

科学研究应用

1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione involves the release of bromine atoms, which can interact with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of biological processes. The compound’s effects are mediated through the formation of reactive intermediates that can disrupt cellular functions.

相似化合物的比较

1,3-Diazinane-2,4-dione Derivatives

Compounds sharing the 1,3-diazinane-2,4-dione scaffold exhibit diverse biological and chemical properties depending on substituents:

Key Differences :

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione analogs (e.g., Rosiglitazone, Pioglitazone) share a similar dione motif but feature a five-membered thiazolidine ring. These compounds are PPAR-γ agonists used in diabetes treatment but have faced safety concerns (e.g., cardiovascular toxicity) . The six-membered diazinane ring in 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione may reduce off-target effects compared to thiazolidine derivatives due to distinct ring strain and substituent positioning .

Brominated Heterocycles

Brominated analogs of 1,3-diazinane-2,4-dione demonstrate unique reactivity and applications:

Key Differences :

- Synthetic Utility : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound valuable in constructing complex molecules .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Compounds like pyrrolo(1,2-a)pyrazine-1,4-dione (PPDH) isolated from Burkholderia spp. share a fused bicyclic dione structure. These natural products exhibit antibiotic and anti-inflammatory activity but differ in ring size and substitution patterns compared to 1,3-diazinane-2,4-dione derivatives .

Physicochemical and Toxicological Data

生物活性

1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H6Br2N2O2

- Molecular Weight : 285.92 g/mol

- CAS Number : 89322-60-1

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

Target of Action

Similar compounds have been shown to interact with neurotransmitter receptors and enzymes. The specific targets for this compound include:

- Neurotransmitter Receptors : Potential inhibition of reuptake mechanisms.

- Enzymes : Interaction with metabolic pathways involved in neurotransmission.

Mode of Action

The compound may enhance the availability of neurotransmitters in the synaptic cleft by inhibiting their reuptake. This mechanism is crucial for modulating synaptic transmission and could have implications in treating neurological disorders.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. Compounds within the diazinane class have demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| DU-145 (Prostate Cancer) | 20 |

These findings indicate that this compound may also possess similar anticancer activity.

Pharmacokinetics

The pharmacokinetic profile of similar diazinane compounds suggests that they are well absorbed and distributed throughout the body. They undergo metabolism via liver enzymes and are primarily excreted through the kidneys.

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Study on Antimicrobial Properties :

- A study assessed the antimicrobial efficacy of various diazinane derivatives against clinical isolates. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Evaluation :

- In vitro assays on cancer cell lines revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents.

常见问题

Basic: What are the recommended synthetic routes for 1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione?

Methodological Answer:

The synthesis typically involves bromination of the precursor 5-methyl-1,3-diazinane-2,4-dione. A two-step approach is common:

Precursor Preparation : React 5-methyluracil or a similar diazinane-dione derivative with methylating agents (e.g., methyl iodide) under alkaline conditions.

Bromination : Use brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetic acid. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-bromination.

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, bromine atoms induce distinct deshielding effects on adjacent protons.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (C₅H₆Br₂N₂O₂).

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Crystallize in a suitable solvent (e.g., DMSO) to resolve bromine positions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods for bromination steps to mitigate inhalation risks.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal.

Emergency Measures : - Eye contact: Flush with water for 15 minutes.

- Skin exposure: Wash with soap and water; avoid organic solvents that enhance absorption .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen or proton exchange in hydrolysis studies.

- Kinetic Analysis : Monitor bromine substitution rates under varying temperatures (Arrhenius plots) to distinguish SN1 vs. SN2 pathways.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and intermediates (e.g., using Gaussian or ORCA software) .

Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

- Heavy Atom Effects : Bromine’s high electron density complicates X-ray data collection. Optimize crystal size (<0.3 mm) and use Mo-Kα radiation for better resolution.

- Disorder Modeling : Use SHELXL’s PART instruction to model bromine positional disorder. Refine anisotropic displacement parameters to account for thermal motion .

Advanced: How does this compound interact with biological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test against thymidylate synthase or dihydrofolate reductase using fluorometric assays (e.g., 5-fluorouracil analogs as positive controls).

- Molecular Docking : Screen against protein databases (PDB) to predict binding modes. Compare with related diazinane-dione inhibitors (e.g., 5-ethyl-5-phenyl derivatives) .

Advanced: How to resolve contradictions in reactivity data under varying conditions?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial design (temperature, solvent polarity, catalyst loading) to identify interaction effects. For example, high temperatures may favor side reactions in polar aprotic solvents.

- Byproduct Analysis : Use LC-MS to detect unexpected products (e.g., debrominated species) and adjust bromine stoichiometry accordingly .

Advanced: Can computational methods optimize its synthesis?

Methodological Answer:

- Reaction Path Screening : Use quantum chemistry software (e.g., GRRM) to explore energy landscapes for bromination steps.

- Machine Learning : Train models on existing diazinane-dione reaction datasets to predict optimal conditions (solvent, catalyst) .

Advanced: How does solvent polarity affect its reactivity?

Methodological Answer:

- Solvent Screening : Compare reaction rates in DMF (polar aprotic) vs. acetic acid (polar protic). Polar aprotic solvents stabilize charge-separated intermediates, accelerating bromine substitution.

- Dielectric Constant Correlation : Plot reaction rate vs. solvent dielectric constant to identify nonlinear relationships .

Advanced: What strategies validate its role in enzyme inhibition?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes.

- Site-Directed Mutagenesis : Modify active-site residues (e.g., cysteine to alanine) to confirm binding specificity.

- Metabolic Profiling : Use LC-MS to monitor downstream metabolite changes in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。